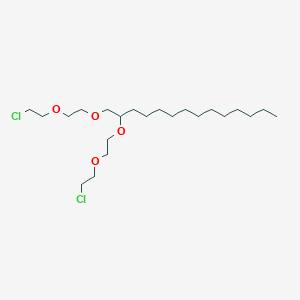
1,14-Dichloro-7-dodecyl-3,6,9,12-tetraoxatetradecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,14-Dichloro-7-dodecyl-3,6,9,12-tetraoxatetradecane is a chemical compound with the molecular formula C20H40Cl2O4. It is a member of the polyether family and is characterized by the presence of two chlorine atoms and a long dodecyl chain. This compound is primarily used as a linker in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,14-Dichloro-7-dodecyl-3,6,9,12-tetraoxatetradecane typically involves the reaction of dodecyl alcohol with ethylene oxide to form a polyether intermediate. This intermediate is then reacted with thionyl chloride to introduce the chlorine atoms. The reaction conditions generally include:
Temperature: 50-70°C
Solvent: Dichloromethane or chloroform
Catalyst: Pyridine or triethylamine
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Batch or continuous reactors: for the polyether formation.
Chlorination: using thionyl chloride in large reaction vessels.
Purification: through distillation or recrystallization to achieve high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,14-Dichloro-7-dodecyl-3,6,9,12-tetraoxatetradecane undergoes several types of chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The dodecyl chain can be oxidized to form carboxylic acids or aldehydes.
Reduction: The chlorine atoms can be reduced to form the corresponding hydrocarbons.
Common Reagents and Conditions
Nucleophilic substitution: Sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like DMF or DMSO.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution reactions: Formation of azides, thiols, or ethers.
Oxidation reactions: Formation of carboxylic acids or aldehydes.
Reduction reactions: Formation of hydrocarbons.
Aplicaciones Científicas De Investigación
1,14-Dichloro-7-dodecyl-3,6,9,12-tetraoxatetradecane has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules for drug delivery systems.
Medicine: Utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Applied in the production of surfactants and emulsifiers.
Mecanismo De Acción
The mechanism of action of 1,14-Dichloro-7-dodecyl-3,6,9,12-tetraoxatetradecane involves its ability to act as a bifunctional linker. The chlorine atoms can react with nucleophiles, allowing the compound to form covalent bonds with various molecules. This property makes it useful in the conjugation of drugs to antibodies or other targeting molecules. The polyether backbone provides flexibility and solubility, enhancing the compound’s effectiveness in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- 1,14-Diazido-3,6,9,12-tetraoxatetradecane
- 1,14-Dibromo-3,6,9,12-tetraoxatetradecane
- 1,14-Dichloro-3,6,9,12-tetraoxatetradecane
Uniqueness
1,14-Dichloro-7-dodecyl-3,6,9,12-tetraoxatetradecane is unique due to its long dodecyl chain, which imparts hydrophobic properties, making it suitable for applications in hydrophobic environments. The presence of multiple ether linkages provides flexibility and enhances solubility in organic solvents, distinguishing it from other similar compounds.
Propiedades
Número CAS |
110203-45-7 |
|---|---|
Fórmula molecular |
C22H44Cl2O4 |
Peso molecular |
443.5 g/mol |
Nombre IUPAC |
1,2-bis[2-(2-chloroethoxy)ethoxy]tetradecane |
InChI |
InChI=1S/C22H44Cl2O4/c1-2-3-4-5-6-7-8-9-10-11-12-22(28-20-19-26-16-14-24)21-27-18-17-25-15-13-23/h22H,2-21H2,1H3 |
Clave InChI |
KCWDDHZSOVOWMU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC(COCCOCCCl)OCCOCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


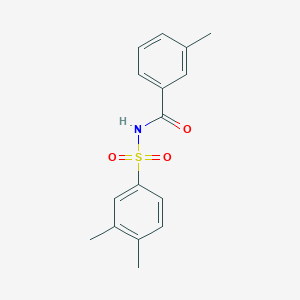
![2-(Dodecylsulfanyl)-4-[(octadec-1-en-1-yl)oxy]-4-oxobutanoate](/img/structure/B14312378.png)
![Quinolinium, 1-methyl-2-[2-(3,4,5-trimethoxyphenyl)ethenyl]-, iodide](/img/structure/B14312388.png)
![6-Chloro-6-[(hexadecyloxy)carbonyl]cyclohex-3-ene-1-carboxylate](/img/structure/B14312397.png)
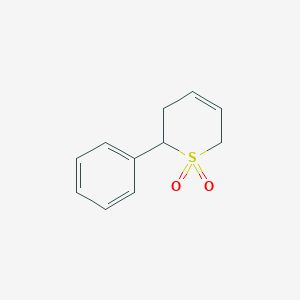
![2-[(4-Methylphenyl)sulfamoyl]benzoic acid](/img/structure/B14312412.png)

![Heptanamide, 7-[(aminoiminomethyl)amino]-N-[2-[[3-[(3-aminopropyl)amino]propyl]amino]-1-hydroxy-2-oxoethyl]-](/img/structure/B14312426.png)
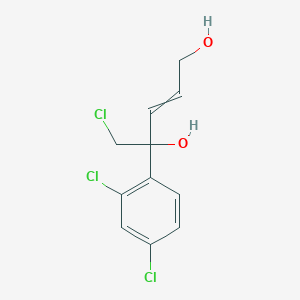
![3-[(2-Chloroethyl)sulfanyl]-1,2,4,5-tetrafluorobenzene](/img/structure/B14312438.png)
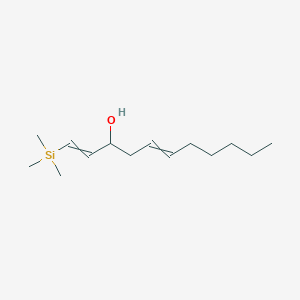
![4-[4-(Acetyloxy)-2,6-dimethylphenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B14312458.png)


